molecular formula C16H13NO4 B3994612 2-(2-acetamidobenzoyl)benzoic acid

2-(2-acetamidobenzoyl)benzoic acid

Cat. No.: B3994612
M. Wt: 283.28 g/mol
InChI Key: SFHIITCRRYZOGL-UHFFFAOYSA-N
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Description

2-(2-Acetamidobenzoyl)benzoic acid is a benzoic acid derivative of interest in organic synthesis and medicinal chemistry research. This compound features both a benzoylbenzoic acid scaffold and an acetamido group, a combination found in intermediates for synthesizing complex heterocyclic systems. Similar structural motifs, such as 2-benzoylbenzoic acids, are established as key precursors in the preparation of phthalide-based chromogens, which are valuable in the development of imaging and sensing technologies . Furthermore, the acetamidobenzoic acid component is a moiety studied in the development of novel pharmacologically active molecules, including derivatives evaluated for their analgesic properties . Researchers can utilize this compound as a versatile building block for the construction of diverse molecular libraries. Its structure presents multiple reactive sites for further chemical modification, making it suitable for exploring structure-activity relationships or developing new synthetic methodologies. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-acetamidobenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-10(18)17-14-9-5-4-8-13(14)15(19)11-6-2-3-7-12(11)16(20)21/h2-9H,1H3,(H,17,18)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHIITCRRYZOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidobenzoyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to yield the final product .

Industrial Production Methods

Industrial production of 2-(2-acetamidobenzoyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetamidobenzoyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(2-acetamidobenzoyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility : Bulkier substituents (e.g., benzothiazolyl-azo groups) reduce aqueous solubility but enhance organic solvent compatibility .
  • Design Strategies: Substituting the benzoyl ring with electron-withdrawing groups (e.g., –NO₂) could further modulate acidity and reactivity .

Q & A

Q. What are the optimal synthetic routes for 2-(2-acetamidobenzoyl)benzoic acid, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the condensation of 2-aminobenzoic acid derivatives with acetylating agents. For example, acetylation using acetic anhydride under reflux conditions, followed by coupling with benzoyl chloride in the presence of a base like pyridine to form the benzoyl moiety. Purification is critical; recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitoring via TLC and NMR (¹H/¹³C) confirms intermediate formation and final product integrity .

Q. How is the crystal structure of 2-(2-acetamidobenzoyl)benzoic acid determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in DMSO/water. Data collection uses MoKα radiation (λ = 0.71073 Å), and structures are solved using direct methods in SHELXS. Refinement with SHELXL accounts for anisotropic displacement parameters and hydrogen bonding. The final model validates geometry with R-factor < 0.05 .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular assembly of 2-(2-acetamidobenzoyl)benzoic acid?

The compound forms chains via O–H⋯O (carboxylic acid to carbonyl) and N–H⋯O (amide to carboxylic acid) interactions. Graph set analysis (Etter’s formalism) classifies these as D (carboxylic acid dimer) and C (amide-mediated chains) motifs. Computational tools like Mercury visualize packing diagrams, revealing a triclinic lattice (space group P1) with intermolecular distances of 2.7–3.0 Å. These interactions dictate solubility and thermal stability .

Q. What density functional theory (DFT) methods best predict the electronic properties of 2-(2-acetamidobenzoyl)benzoic acid?

Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) with a 6-311++G(d,p) basis set accurately model HOMO-LUMO gaps and electrostatic potential surfaces. Including exact exchange (e.g., 20% Hartree-Fock) improves thermochemical accuracy for bond dissociation energies. Solvent effects (PCM model for DMSO) refine dipole moments and polarizability, critical for understanding reactivity in biological systems .

Q. What experimental approaches validate the biological activity of 2-(2-acetamidobenzoyl)benzoic acid?

  • Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Parameters include a grid box of 25 ų centered on the active site and Lamarckian genetic algorithms.
  • In vitro assays : MTT assays (IC₅₀ values) on cancer cell lines (e.g., HeLa) evaluate cytotoxicity. Dose-response curves (0.1–100 μM) with positive controls (e.g., doxorubicin) confirm specificity.
  • ADMET prediction : SwissADME predicts logP (~2.5) and bioavailability, while ProTox-II assesses hepatotoxicity risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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